molecular formula C20H12N4O5S B2539121 N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide CAS No. 313647-66-4

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide

Cat. No.: B2539121
CAS No.: 313647-66-4
M. Wt: 420.4
InChI Key: QGSYUUIMGQAMCQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O5S/c25-19(13-8-14(23(26)27)10-15(9-13)24(28)29)22-20-21-18(11-30-20)17-7-3-5-12-4-1-2-6-16(12)17/h1-11H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYUUIMGQAMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazole-2-thione with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups and the thiazole ring play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key structural features of analogous compounds

Compound Name Core Structure Substituents Dihedral Angles (°) Hydrogen Bonding
Target Compound Thiazolidene Naphthalen-1-yl, 3,5-dinitrobenzamide Not reported Likely C=O⋯H–N (inferred)
4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]... Thiazolidene Bromophenyl, phenol 46.5 (bromophenyl), 15.4 (phenol) O–H⋯O (water), C–H⋯S interactions

Key Observations:

  • Dihedral angles between the thiazole/thiazolidene core and substituents influence conjugation and molecular packing. For example, the 15.4° angle in the phenol-substituted derivative suggests partial coplanarity, whereas the target compound’s naphthalene may induce greater distortion.

Spectroscopic Properties

Table 3: IR and NMR data for nitro-containing analogs

Compound IR νmax (cm⁻¹) ¹H NMR (δ ppm, DMSO-d₆) ¹³C NMR (δ ppm, DMSO-d₆)
Target Compound (predicted) ~1670 (C=O), ~1530 (–NO₂ asym) ~8.3–8.5 (naphthalene), ~10.7 (–NH) ~165 (C=O), ~142 (thiazole C=N)
6b 1682 (C=O), 1504 (–NO₂ asym) 8.36 (triazole), 10.79 (–NH) 165.0 (C=O), 142.8 (triazole)

Key Observations:

Biological Activity

N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3,5-dinitrobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring and a dinitrobenzamide moiety, contributing to its diverse biological activity. The structural formula is represented as follows:

C17H14N4O4S\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. Specifically, thiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : Thiazole compounds often induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth in Gram-positive bacteria
FungiEffective against Candida species

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Ion Channels : Similar thiazole derivatives have been shown to act as antagonists at certain ion channels, particularly the Zinc-Activated Channel (ZAC), which plays a role in neuronal signaling .
  • Enzyme Inhibition : The dinitrobenzamide group may inhibit enzymes involved in inflammatory processes or cancer progression.

Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapeutics .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, N-(thiazol-2-yl) derivatives were tested against various bacterial strains. The results showed promising inhibition rates, suggesting potential applications in treating bacterial infections .

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